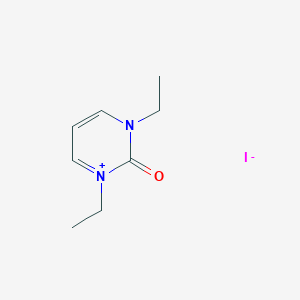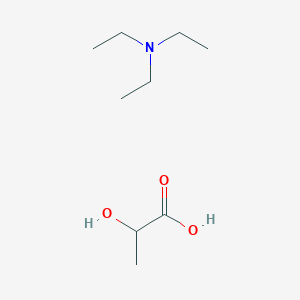
N,N-diethylethanamine;2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;2-hydroxypropanoic acid can be achieved through a series of chemical reactions. One common method involves the reaction of diethylamine with ethyl chloroacetate to form N,N-diethylethanamine. This intermediate is then reacted with lactic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.
化学反応の分析
Types of Reactions
N,N-diethylethanamine;2-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification and amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Esters and amides.
科学的研究の応用
N,N-diethylethanamine;2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other chemical products.
作用機序
The mechanism of action of N,N-diethylethanamine;2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The amine group can act as a nucleophile, participating in reactions with electrophiles. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications.
類似化合物との比較
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different reactivity.
2-hydroxybutanoic acid: A carboxylic acid with a similar structure but different functional groups.
Uniqueness
N,N-diethylethanamine;2-hydroxypropanoic acid is unique due to its combination of amine and carboxylic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
特性
CAS番号 |
56669-88-6 |
|---|---|
分子式 |
C9H21NO3 |
分子量 |
191.27 g/mol |
IUPAC名 |
N,N-diethylethanamine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C6H15N.C3H6O3/c1-4-7(5-2)6-3;1-2(4)3(5)6/h4-6H2,1-3H3;2,4H,1H3,(H,5,6) |
InChIキー |
VOUQMQSMMFZEJE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


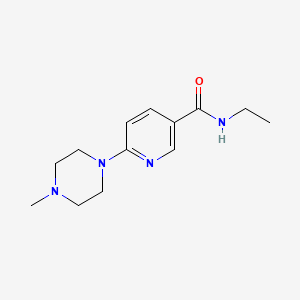

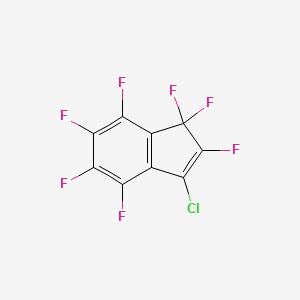
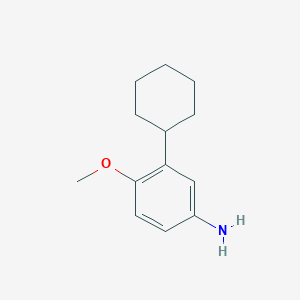

![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)

![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
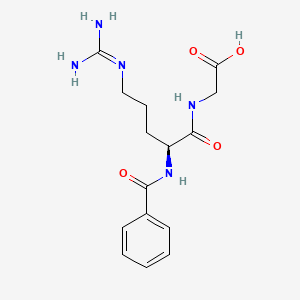

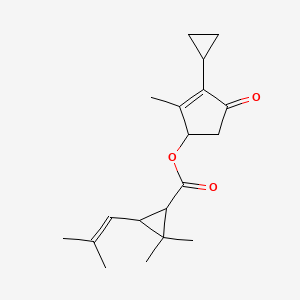
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
